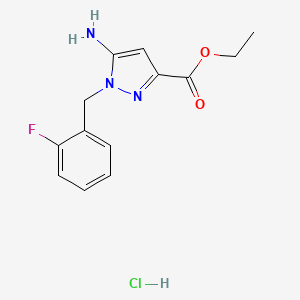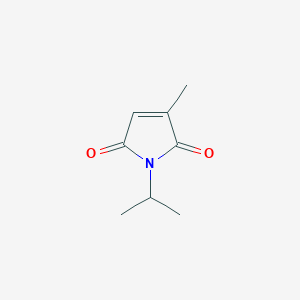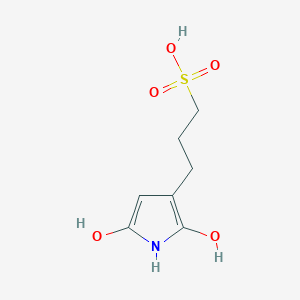
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is a chemical compound that features a pyrrole ring substituted with hydroxyl groups and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid typically involves the functionalization of a pyrrole ring. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Another approach involves the direct sulfonation of the pyrrole ring using sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups on the pyrrole ring.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
754169-88-5 |
|---|---|
Molecular Formula |
C7H11NO5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H11NO5S/c9-6-4-5(7(10)8-6)2-1-3-14(11,12)13/h4,8-10H,1-3H2,(H,11,12,13) |
InChI Key |
UIELKNXDYXIIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1CCCS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



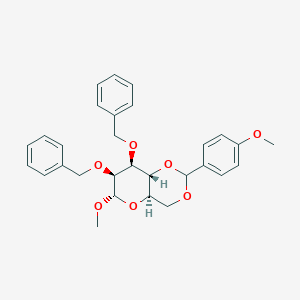


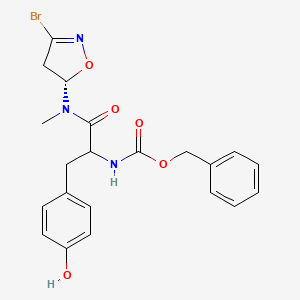
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
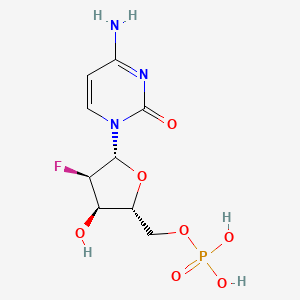
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)
